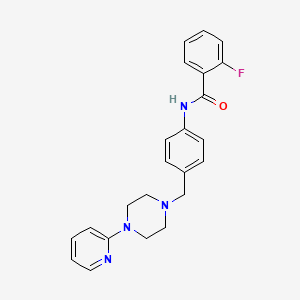

![molecular formula C15H10BrNO3 B2582022 2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 321430-33-5](/img/structure/B2582022.png)

2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione, commonly known as ISO, is a chemical compound that has gained significant interest in the scientific community. It is available for purchase from various suppliers .

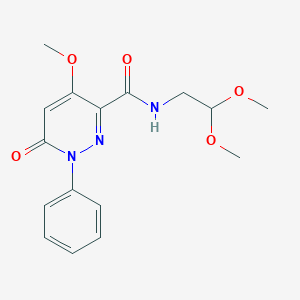

Molecular Structure Analysis

The molecular formula of 2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione is C15H10BrNO3 . Its molecular weight is 332.153 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthetic Methodologies

Several studies have focused on developing synthetic routes to create isoindole-1,3-dione derivatives. For example, Claessens et al. (2008) described a synthesis starting from bromomethylated precursors to produce benzo[f]isoindole-4,9-diones, highlighting the versatility in synthesizing isoindole derivatives Claessens et al., 2008. Similarly, Worlikar and Larock (2008) demonstrated a palladium-catalyzed aminocarbonylation method producing 2-substituted isoindole-1,3-diones, showcasing an efficient one-step approach to these heterocycles Worlikar & Larock, 2008.

Functionalization and Derivative Formation

Research by Khusnitdinov et al. (2019) on the functionalization of aniline derivatives with phthalic anhydride showed the formation of isoindole-1,3-diones, demonstrating the chemical versatility and potential for further functionalization of these compounds Khusnitdinov et al., 2019.

Biological Applications and Evaluations

Antimicrobial Activity

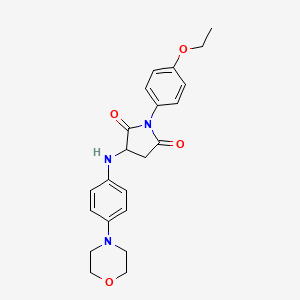

Jain et al. (2006) synthesized novel azaimidoxy compounds, including 2-{[(4-chlorophenyl)diazenyl]oxy}-1H-isoindole-1,3-(2H)-dione derivatives, and evaluated them for antimicrobial activities, suggesting potential chemotherapeutic applications Jain et al., 2006.

Tyrosinase Inhibitory Activity

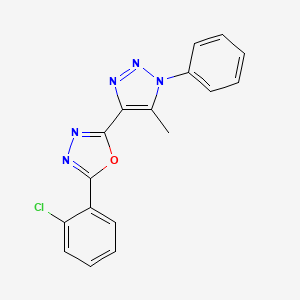

Tehrani et al. (2019) reported on the synthesis and biological evaluation of phthalimide-1,2,3-triazole hybrids as tyrosinase inhibitors, highlighting the application of isoindole-1,3-dione derivatives in addressing hyperpigmentation disorders Tehrani et al., 2019.

Optical and Material Properties

- Optical Properties: Tan et al. (2018) studied the synthesis and optical properties of isoindole-1,3-dione compounds, focusing on their potential application in materials science due to their unique optical band gaps and refractive indices Tan et al., 2018.

Direcciones Futuras

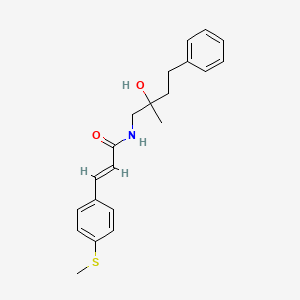

A compound with a similar structure, ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, has shown improved biological activities compared to its cinnamic acid precursor. This suggests that 2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione could potentially be used as a lead for the synthesis of more effective hybrids .

Propiedades

IUPAC Name |

2-[(2-bromophenyl)methoxy]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO3/c16-13-8-4-1-5-10(13)9-20-17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDGPYPXEXNORN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-bromobenzyl)oxy]-1H-isoindole-1,3(2H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid](/img/structure/B2581943.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1-propionyl-2,3-dihydro-1H-indol-5-yl)benzamide](/img/structure/B2581948.png)

![(1E,4Z)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-thiophen-2-ylpenta-1,4-dien-3-one](/img/structure/B2581958.png)

![5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2581960.png)

![N-(4-methylbenzyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2581961.png)

![3-ethylsulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581962.png)